molecular formula C6H14NO3PS B14472966 1-[(Diethoxyphosphoryl)sulfanyl]aziridine CAS No. 66347-56-6

1-[(Diethoxyphosphoryl)sulfanyl]aziridine

Cat. No.: B14472966
CAS No.: 66347-56-6
M. Wt: 211.22 g/mol
InChI Key: GUYRLKHPIIZAPB-UHFFFAOYSA-N
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Description

1-[(Diethoxyphosphoryl)sulfanyl]aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine can be achieved through several methods. One common approach involves the reaction of aziridine with diethoxyphosphoryl sulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Diethoxyphosphoryl)sulfanyl]aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aziridines. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-[(Diethoxyphosphoryl)sulfanyl]aziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to ring-opening reactions. The diethoxyphosphoryl and sulfanyl groups further enhance its reactivity and specificity towards certain molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethoxyphosphoryl and sulfanyl groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

66347-56-6

Molecular Formula

C6H14NO3PS

Molecular Weight

211.22 g/mol

IUPAC Name

1-diethoxyphosphorylsulfanylaziridine

InChI

InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)12-7-5-6-7/h3-6H2,1-2H3

InChI Key

GUYRLKHPIIZAPB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SN1CC1

Origin of Product

United States

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